molecular formula C18H19BrN2O3S B257597 isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Katalognummer B257597
Molekulargewicht: 423.3 g/mol
InChI-Schlüssel: QNKKPRWLJACOML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of the bromodomain and extraterminal domain (BET) family, which is responsible for the regulation of gene expression. BET inhibitors have been found to have therapeutic potential in the treatment of various cancers, inflammatory diseases, and viral infections.

Wirkmechanismus

Isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor works by binding to the bromodomain of BET proteins, which prevents the binding of acetylated histones to the chromatin. This, in turn, leads to the suppression of gene transcription and the downregulation of oncogenes. isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor has also been found to inhibit the activity of transcription factors such as NF-κB and AP-1, which are involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor has been found to have several biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, inhibits cell migration and invasion, and decreases angiogenesis. In inflammatory cells, it suppresses the production of pro-inflammatory cytokines and chemokines. Furthermore, isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

Isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor has several advantages for use in lab experiments. It is a potent and specific inhibitor of BET proteins, which allows for the selective targeting of these proteins without affecting other cellular processes. Furthermore, it has been found to be effective in both in vitro and in vivo models of disease. However, there are also limitations to the use of isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. Furthermore, it is a highly potent compound, and caution must be taken to avoid toxicity in cell culture and animal studies.

Zukünftige Richtungen

There are several future directions for the research and development of isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor. One area of focus is the optimization of the synthesis process to improve the yield and purity of the final product. Another area of focus is the identification of new targets for BET inhibitors, which could expand their therapeutic potential. Furthermore, the development of new formulations and delivery methods could improve the pharmacokinetic profile of isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor and increase its efficacy in clinical settings. Finally, the use of isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor in combination with other therapies, such as chemotherapy and immunotherapy, could lead to improved outcomes in the treatment of various diseases.
Conclusion:
In conclusion, isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor is a promising compound with significant therapeutic potential in the treatment of various diseases. Its potent and specific inhibition of BET proteins makes it an attractive target for drug development, and its favorable pharmacokinetic profile makes it a promising candidate for clinical use. Further research is needed to fully establish the safety and efficacy of isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor, and to identify new targets and therapeutic applications for this compound.

Synthesemethoden

The synthesis of isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor involves a multi-step process that starts with the reaction between 3-bromoaniline and 2,7-dimethyl-3-thioxo-2,3-dihydro-1H-pyrimidine-5-carboxylic acid. The resulting intermediate is then reacted with isopropyl chloroformate to form the final product, isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. The synthesis of this compound has been optimized to improve the yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

Isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor has been extensively studied for its therapeutic potential in various diseases. It has been found to be effective in the treatment of cancers such as leukemia, lymphoma, and multiple myeloma. BET inhibitors have been shown to induce apoptosis and inhibit the growth of cancer cells by suppressing the expression of oncogenes. isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor has also been found to have anti-inflammatory properties and has shown promise in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. Furthermore, BET inhibitors have been found to have antiviral properties and have shown efficacy against viral infections such as HIV and hepatitis B.

Eigenschaften

Produktname

isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Molekularformel

C18H19BrN2O3S

Molekulargewicht

423.3 g/mol

IUPAC-Name

propan-2-yl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H19BrN2O3S/c1-9(2)24-17(23)14-10(3)20-18-21(16(22)11(4)25-18)15(14)12-6-5-7-13(19)8-12/h5-9,11,15H,1-4H3

InChI-Schlüssel

QNKKPRWLJACOML-UHFFFAOYSA-N

SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC(=CC=C3)Br

Kanonische SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC(=CC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.